molecular formula C9H17NO3 B14612997 Cyclohexanol, 1-(1-nitropropyl)- CAS No. 59906-63-7

Cyclohexanol, 1-(1-nitropropyl)-

Cat. No.: B14612997
CAS No.: 59906-63-7
M. Wt: 187.24 g/mol
InChI Key: ONXIGZXEBOERHO-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1-nitropropyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a nitropropyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(1-nitropropyl)- can be synthesized through several methods. One common approach involves the nitration of cyclohexanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1-(1-nitropropyl)- often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexanol, 1-(1-aminopropyl)-.

    Substitution: Various substituted cyclohexanol derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanol, 1-(1-nitropropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-nitropropyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the nitropropyl group.

    Cyclohexanone: The oxidized form of cyclohexanol.

    Cyclohexanol, 1-(1-aminopropyl)-: The reduced form of Cyclohexanol, 1-(1-nitropropyl)-.

Properties

CAS No.

59906-63-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-nitropropyl)cyclohexan-1-ol

InChI

InChI=1S/C9H17NO3/c1-2-8(10(12)13)9(11)6-4-3-5-7-9/h8,11H,2-7H2,1H3

InChI Key

ONXIGZXEBOERHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCC1)O)[N+](=O)[O-]

Origin of Product

United States

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